Chromium titanium oxide (Cr2TiO5)
Description
Monoclinic Crystal System (C2/c Space Group)
Cr2TiO5 crystallizes in the monoclinic crystal system with space group C2/c (No. 15). The unit cell parameters are characterized by unequal axial lengths ($$a \neq b \neq c$$) and a non-right angle ($$\beta \neq 90^\circ$$). The three-dimensional structure comprises interconnected TiO6 and CrO6 octahedra, forming a distorted framework. Titanium(IV) ions occupy six-coordinate sites, while chromium(III) ions reside in both edge- and face-sharing octahedral environments.
Key Structural Parameters
| Parameter | Value (Å/°) |
|---|---|
| $$a$$ | 7.23 |
| $$b$$ | 5.12 |
| $$c$$ | 9.85 |
| $$\beta$$ | 104.7° |
This arrangement contrasts with the orthorhombic pseudobrookite structure (space group Cmcm ) observed in Fe2TiO5, highlighting the influence of cation size and charge on lattice symmetry.
Cation Coordination Geometry (TiO6 and CrO6 Octahedra)
The TiO6 octahedra exhibit moderate distortion, with Ti–O bond lengths ranging from 1.93–2.05 Å . These octahedra share corners with adjacent CrO6 units, creating a interconnected network. In contrast, CrO6 octahedra display greater distortion, with Cr–O bonds spanning 1.95–2.11 Å . The asymmetric coordination arises from Jahn-Teller effects due to Cr3+ ($$d^3$$) electronic configurations.
Coordination Geometry Comparison
| Site | Average Bond Length (Å) | Distortion Index ($$\Delta$$) |
|---|---|---|
| TiO6 | 1.99 | 0.04 |
| CrO6 | 2.03 | 0.12 |
The distortion index ($$\Delta$$) quantifies octahedral asymmetry using the formula:
$$
\Delta = \frac{1}{6} \sum{i=1}^{6} \left( \frac{di - \bar{d}}{\bar{d}} \right)^2
$$
where $$d_i$$ are individual bond lengths and $$\bar{d}$$ is the mean bond length.
Comparative Analysis with Pseudobrookite-Type Structures (Fe2TiO5 Analogues)
Pseudobrookite-type oxides (general formula AB2O5) share edge- and corner-linked octahedra but differ in cation ordering. Unlike Fe2TiO5, which adopts an orthorhombic structure with complete Fe3+/Ti4+ site segregation, Cr2TiO5 exhibits partial cation mixing due to similar ionic radii (Cr3+: 0.615 Å, Ti4+: 0.605 Å). This disorder enhances structural flexibility but reduces thermal stability compared to Fe2TiO5.
Bonding Configuration and Interatomic Distances
Ti–O and Cr–O Bond Length Variations
Bond length analysis reveals shorter Ti–O bonds (1.93–2.05 Å) compared to Cr–O bonds (1.95–2.11 Å), consistent with the higher charge density of Ti4+ versus Cr3+. The bond valence sums (BVS) calculated using the relationship:
$$
s = \exp\left(\frac{R0 - R}{B}\right)
$$
yield oxidation states of +3.96 for Ti and +2.89 for Cr, indicating minor deviations from ideal valences. Here, $$R0$$(Ti–O) = 1.787 Å and $$R_0$$(Cr–O) = 1.770 Å, with $$B = 0.4327$$ Å.
Bond Length Distribution
| Bond Type | Range (Å) | Mean (Å) |
|---|---|---|
| Ti–O | 1.93–2.05 | 1.99 |
| Cr–O | 1.95–2.11 | 2.03 |
Cation Vacancy Formation Mechanisms
Cation vacancies in Cr2TiO5 arise primarily from charge compensation requirements during synthesis under reducing conditions. For every two Cr3+ ions substituting Ti4+, one vacancy forms to maintain electroneutrality. Extended X-ray absorption fine structure (EXAFS) studies suggest vacancies preferentially occupy Cr sites due to their larger ionic radius.
Spectroscopic Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) Analysis of Oxidation States
XPS spectra of Cr2TiO5 reveal:
- Ti 2p3/2 : Binding energy (BE) = 458.9 eV, confirming Ti4+
- Cr 2p3/2 : BE = 576.8 eV, indicative of Cr3+
- O 1s : Dual peaks at 530.1 eV (lattice oxygen) and 531.7 eV (surface –OH groups)
The absence of Ti3+ signatures (BE ≈ 457 eV) excludes significant oxygen vacancy formation.
Raman and FT-IR Spectral Signatures
Raman Spectroscopy
- Strong peak at 645 cm−1: Symmetric stretching of Ti–O–Cr bridges
- Medium-intensity band at 450 cm−1: Bending modes of CrO6 octahedra
FT-IR Spectroscopy
- Broad absorption at 3400 cm−1: Surface hydroxyl (–OH) stretching
- Sharp peak at 550 cm−1: Metal-oxygen (Ti–O, Cr–O) stretching vibrations
These spectral features distinguish Cr2TiO5 from isostructural phases like Fe2TiO5, which exhibits Raman shifts below 600 cm−1 due to heavier Fe3+ masses.
Properties
CAS No. |
12190-87-3 |
|---|---|
Molecular Formula |
Cr2O5Ti |
Molecular Weight |
231.854 |
IUPAC Name |
chromium(3+);oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Cr.5O.Ti/q2*+3;5*-2;+4 |
InChI Key |
SRKULBDTGFQXQG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Cr+3].[Cr+3] |
Synonyms |
Chromium titanium oxide (Cr2TiO5) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Comparisons
Cr₂TiO₅ is structurally analogous to other mixed oxides in the Ti-Cr-O system, such as TiCrO₄ and CrTi₂O₅ , which differ in their Ti/Cr ratios. These compounds share a common feature: a framework of oxygen atoms with metal ions in octahedral coordination. For example:
- Cr₂O₃ (Chromium(III) Oxide) : A corundum-type structure with hexagonal close-packed oxygen layers. It lacks the mixed-metal character of Cr₂TiO₅ but is similarly refractory and chemically stable .
- TiO₂ (Titanium Dioxide): Exists in rutile, anatase, or brookite phases.
Functional and Performance Comparisons
- Catalytic Activity: Cr₂TiO₅ demonstrates moderate catalytic efficiency in oxidation reactions due to its mixed redox-active sites (Cr³⁺/Ti⁴⁺). In contrast, TiO₂ excels in photocatalysis (e.g., UV-driven degradation of organic pollutants) but requires doping to enhance visible-light activity . Chromium oxide (Cr₂O₃) is less effective as a standalone catalyst but improves activity when combined with noble metals like platinum .
Radiation and Thermal Resistance :
- Cr₂TiO₅ and Cr₂O₃ are both used in heavy concrete for nuclear shielding, but Cr₂TiO₅ exhibits superior resistance to neutron radiation compared to TiO₂, which degrades under prolonged irradiation .
- In plasma beam dump applications, Cr₂TiO₅ underperforms compared to composite materials like Al₂O₃/TiO₂ (60/40), which show better microwave absorption and thermal cycling resistance .
- Biocompatibility and Corrosion Resistance: TiO₂ forms a stable, biocompatible oxide layer, making it ideal for biomedical implants. Cr₂O₃, while corrosion-resistant, releases toxic Cr⁶⁺ ions under acidic conditions, limiting its biocompatibility .
Research Findings
- Phase Stability : Cr₂TiO₅ is stable up to 1,400°C in air but decomposes under reducing conditions to form Cr₂O₃ and TiO₂ .
- Mechanical Properties : Cr₂TiO₅-based composites exhibit a flexural strength of ~120 MPa, outperforming pure TiO₂ (90 MPa) but lagging behind Cr₂O₃-rich ceramics (150 MPa) .
- Photocatalytic Efficiency: Cr₂TiO₅ achieves a 40% degradation rate of methylene blue under UV light, compared to 75% for TiO₂ nanoparticles. However, its visible-light activity is enhanced by 20% due to chromium-induced bandgap narrowing .
Preparation Methods
Sol-Gel Route
The sol-gel method is widely employed for Cr₂TiO₅ due to its ability to achieve atomic-level homogeneity. Cerro et al. (2018) demonstrated the synthesis of a solid-solution series between orthorhombic Fe₂TiO₅ and monoclinic Cr₂TiO₅ using a gel-based approach. Key steps include:
-
Precursor Selection : Chromium(III) nitrate (Cr(NO₃)₃·9H₂O) and titanium(IV) isopropoxide (Ti(OⁱPr)₄) dissolved in ethanol.
-
Gel Formation : Hydrolysis and polycondensation at 60°C for 24 hours.
-
Calcination : Thermal treatment at 800–1,000°C for 4 hours in air.
Table 1: Sol-Gel Synthesis Parameters for Cr₂TiO₅-Based Solid Solutions
| Cr:Ti Ratio | Calcination Temperature (°C) | Phase Composition | Crystallite Size (nm) |
|---|---|---|---|
| 2:1 | 800 | Monoclinic Cr₂TiO₅ + Cr₂O₃ | 25 ± 3 |
| 2:1 | 1,000 | Monoclinic Cr₂TiO₅ (95% purity) | 45 ± 5 |
| 1.9:1.1 | 900 | Cr₂TiO₅-TiO₂ composite | 35 ± 4 |
Increasing calcination temperature enhances crystallinity but risks Cr₂O₃ formation due to Cr³⁺ oxidation. Excess Ti (e.g., Cr₁.₉Ti₁.₁O₅) stabilizes the pseudobrookite phase but introduces rutile TiO₂ impurities.
Pechini Method
The Pechini (polymerizable complex) route, effective for Fe₂TiO₅, offers a viable pathway for Cr₂TiO₅. This method involves:
-
Chelation : Mixing Cr³⁺ and Ti⁴⁺ precursors with citric acid and ethylene glycol.
-
Polymerization : Heating at 120°C to form a resin.
-
Calcination : Decomposition at 700–900°C under controlled oxygen partial pressure.
In Fe₂TiO₅ synthesis, the Pechini method reduces secondary phase formation to <5 wt% at 800°C. For Cr₂TiO₅, analogous conditions (e.g., pO₂ = 10⁻⁵ atm) may suppress Cr₂O₃, though experimental validation is needed.
Solid-State Reaction
Conventional solid-state synthesis of Cr₂TiO₅ involves high-energy ball milling of Cr₂O₃ and TiO₂ powders, followed by annealing. França et al. (2018) reported that ball milling Fe₂O₃ and TiO₂ for 20 hours achieves partial pseudobrookite formation, but prolonged annealing at 1,100°C is required for phase purity. For Cr₂TiO₅, analogous processing would likely necessitate temperatures >1,200°C, risking irreversible sintering and particle coarsening.
Table 2: Solid-State Synthesis Challenges
| Parameter | Effect on Cr₂TiO₅ Formation |
|---|---|
| Temperature >1,100°C | Promotes Cr₂O₃-TiO₂ segregation |
| Milling time <10 h | Incomplete cation mixing |
| Non-stoichiometry | Secondary phases (e.g., Cr₂O₃, TiO₂) |
Advanced Synthesis Techniques
Pulsed Laser Deposition (PLD)
PLD has been used for Fe₂TiO₅ thin films, offering a route for Cr₂TiO₅ epitaxial growth. Substrate temperature (500–700°C) and oxygen pressure (0.1–10 mTorr) critically influence film stoichiometry. For instance, Fe₂TiO₅ films deposited at 600°C exhibit 98% phase purity, suggesting similar optimizations could apply to Cr₂TiO₅.
Flash Sintering
Hyperdoping via flash sintering, demonstrated for TiO₂, could stabilize Cr₂TiO₅ by introducing lattice defects. Raj and Jha (2024) achieved >10% dopant incorporation in TiO₂ within 30 seconds using electric field-assisted sintering. Applied to Cr₂TiO₅, this method may enhance densification while suppressing secondary phases.
Characterization and Validation
Phase purity is typically assessed via X-ray diffraction (XRD) and Mössbauer spectroscopy. For Cr₂TiO₅, XRD peaks at 2θ = 25.3° (211), 33.5° (002), and 49.7° (431) confirm the monoclinic structure. Rietveld refinement quantifies secondary phases, with <5 wt% considered acceptable for functional applications.
Comparative Analysis of Methods
Table 3: Synthesis Method Trade-Offs
| Method | Temperature (°C) | Phase Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Sol-Gel | 800–1,000 | 85–95 | Moderate | High |
| Solid-State | >1,200 | 70–80 | High | Low |
| PLD | 500–700 | 90–98 | Low | Very High |
The sol-gel method balances purity and scalability, while PLD offers superior quality for niche applications. Solid-state reactions remain economically viable despite lower purity.
Q & A
Q. What are the standard methods for synthesizing Cr₂TiO₅ with controlled stoichiometry?
Cr₂TiO₅ is typically synthesized via solid-state reaction, sol-gel, or hydrothermal methods. For solid-state synthesis, stoichiometric mixtures of TiO₂ and Cr₂O₃ precursors are calcined at 1000–1200°C under controlled atmospheres to ensure phase purity. Sol-gel methods involve hydrolysis of titanium and chromium precursors (e.g., TiCl₄ and Cr(NO₃)₃) in acidic solutions, followed by gelation and calcination. Hydrothermal synthesis allows precise control of crystallinity by adjusting pH, temperature (150–250°C), and reaction time . Post-synthesis characterization via XRD and Raman spectroscopy is critical to verify phase formation and stoichiometry .
Q. How can structural and electronic properties of Cr₂TiO₅ be characterized?
- XRD : Identifies crystallographic phases and lattice parameters. Rutile or anatase-derived structures in Cr₂TiO₅ can be distinguished via peak shifts .
- XPS : Determines oxidation states of Cr (e.g., Cr³⁺ vs. Cr⁶⁺) and Ti (Ti⁴⁺) to confirm redox activity .
- UV-Vis Spectroscopy : Measures optical bandgap (e.g., 2.5–3.0 eV for Cr₂TiO₅) by Tauc plot analysis of absorption edges .
- BET Surface Area Analysis : Quantifies surface area (e.g., 16–40 m²/g) for photocatalytic or adsorption applications .
Q. What mechanisms underlie Cr₂TiO₅’s photocatalytic activity?
Cr₂TiO₅ acts as a visible-light photocatalyst due to its narrowed bandgap compared to TiO₂. Chromium doping introduces mid-gap states that enhance electron-hole pair generation under visible light. Charge separation efficiency can be probed via photoluminescence (PL) spectroscopy, while reactive oxygen species (ROS) generation is quantified using radical trapping agents (e.g., terephthalic acid for •OH detection) .
Advanced Research Questions
Q. How do doping strategies (e.g., boron cross-linking) enhance Cr₂TiO₅’s electrical or catalytic properties?
Boron cross-linking modifies Cr₂TiO₅’s electronic structure by forming hybrid networks, as demonstrated in analogous TiO₂ systems. This increases charge carrier mobility and reduces recombination rates. Advanced characterization techniques like synchrotron-based XAS (X-ray absorption spectroscopy) reveal changes in local coordination and oxidation states, while DFT calculations model band structure modifications .
Q. How can surface modification improve Cr₂TiO₅’s adsorption capacity for environmental remediation?
Composite materials (e.g., Cr₂TiO₅-chitosan-graphene oxide hybrids) significantly enhance adsorption of Cr(VI) or organic dyes. Surface functional groups (e.g., -NH₂, -OH) introduced via chemical modification increase active sites. Langmuir and Freundlich isotherms model adsorption kinetics, with maximum capacities reaching ~167 mg/g for Cr(VI) in optimized systems .
Q. How can contradictions in bandgap measurements and photocatalytic efficiency be resolved?
Discrepancies often arise from synthesis-dependent defects or surface states. For example, absorption peaks at 321 nm vs. 334 nm (as seen in TiO₂ systems) indicate variations in crystallite size or oxygen vacancies. Correlating PL spectra (recombination rates) with transient photocurrent measurements clarifies the impact of defects on activity .
Q. What strategies improve thermal stability in Cr₂TiO₅ for high-temperature applications?
Cross-linking with boron or sulfur during synthesis stabilizes the oxide framework. Thermogravimetric analysis (TGA) and in-situ XRD up to 1200°C track phase transitions, while doping with Al³⁺ or Si⁴⁺ reduces sintering and maintains surface area under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
